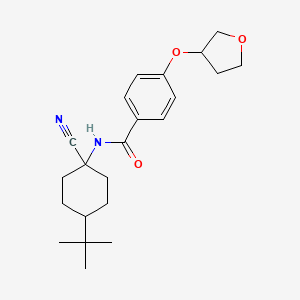
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a potent activator of soluble guanylate cyclase, which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
作用機序
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 works by activating soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has also been shown to inhibit platelet aggregation and reduce inflammation. Additionally, this compound 41-2272 has been shown to have potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress.
実験室実験の利点と制限
One of the primary advantages of using N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 in lab experiments is its potency and selectivity. This compound 41-2272 is a highly specific activator of soluble guanylate cyclase, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, one of the limitations of using this compound 41-2272 is that it can be difficult to work with due to its poor solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272. One area of research is in the development of new drugs that target the cGMP signaling pathway. Additionally, this compound 41-2272 could be studied further to determine its potential therapeutic effects in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, this compound 41-2272 could be used as a tool to study the role of cGMP signaling in various physiological processes, which could lead to a better understanding of the underlying mechanisms of disease.
合成法
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 can be synthesized using a multi-step process that involves the reaction of several starting materials. The synthesis of this compound 41-2272 involves the reaction of 4-tert-butyl-1-cyanocyclohexanol with 4-(oxolan-3-yloxy)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a base to yield the final compound.
科学的研究の応用
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cardiovascular disease. Studies have shown that this compound 41-2272 can improve vascular function and reduce blood pressure in animal models of hypertension. Additionally, this compound 41-2272 has been shown to have potential therapeutic effects in the treatment of pulmonary hypertension.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-21(2,3)17-8-11-22(15-23,12-9-17)24-20(25)16-4-6-18(7-5-16)27-19-10-13-26-14-19/h4-7,17,19H,8-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJXEPLVUJDTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

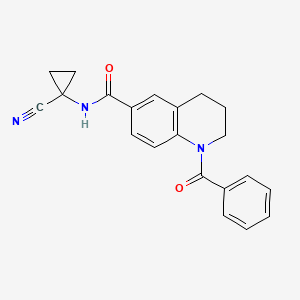
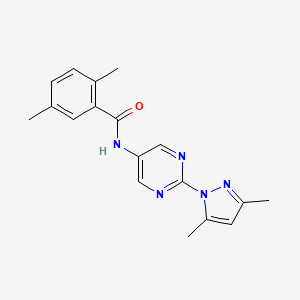
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)
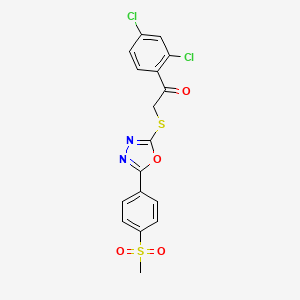
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)
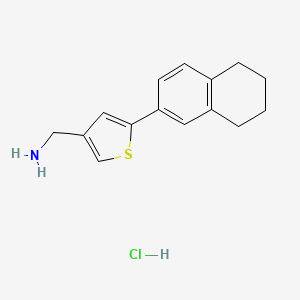
![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)


